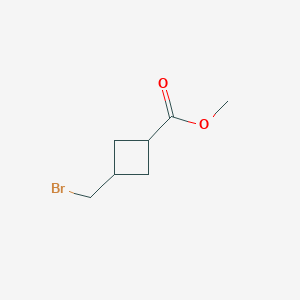

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate

Descripción general

Descripción

“Methyl 3-(bromomethyl)cyclobutane-1-carboxylate” is a chemical compound that is used in various organic synthesis . It is a solid substance .

Synthesis Analysis

The synthesis of this compound involves the bromination and bromomethoxylation of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate . This process is followed by dehydrobromination, which is carried out by the action of potassium tert-butoxide in THF . The reaction takes two elimination pathways: 1,3-dehydrobromination to give bicyclobutane derivatives and 1,2-dehydrobromination leading to substituted methylenecyclobutane .Molecular Structure Analysis

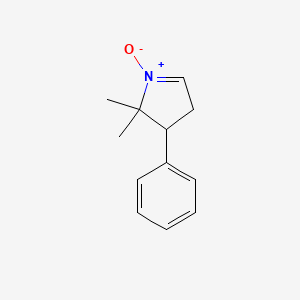

The molecular formula of “Methyl 3-(bromomethyl)cyclobutane-1-carboxylate” is C7H11BrO2. The SMILES string representation is O=C(C@HC[C@@H]1Br)OC .Chemical Reactions Analysis

The compound reacts with various hydroxychromen-4-one derivatives in the presence of anhydrous K2CO3/dry acetone and Bu4N+I- (PTC) .Physical And Chemical Properties Analysis

“Methyl 3-(bromomethyl)cyclobutane-1-carboxylate” is a solid substance . The average mass is 193.038 Da and the monoisotopic mass is 191.978592 Da .Aplicaciones Científicas De Investigación

Organic Synthesis: Building Blocks for Complex Molecules

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it ideal for constructing complex molecules. For instance, it can undergo nucleophilic substitution reactions to introduce different functional groups, aiding in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry: Drug Development

In medicinal chemistry, this compound is used to develop new drugs. Its bromomethyl group is reactive towards nucleophiles, which is beneficial for creating new carbon-heteroatom bonds. This reactivity can be harnessed to develop novel therapeutic agents with potential biological activity .

Material Science: Polymer Precursors

The bromomethyl group in Methyl 3-(bromomethyl)cyclobutane-1-carboxylate can initiate polymerization reactions . This makes it a valuable precursor for synthesizing polymers with specific mechanical properties for use in materials science applications .

Catalysis: Ligand Synthesis

This compound can be used to synthesize ligands for catalysis. By functionalizing the cyclobutane ring, chemists can create ligands that influence the selectivity and efficiency of catalytic reactions, which is crucial for industrial processes .

Agrochemistry: Synthesis of Pesticides

In agrochemistry, Methyl 3-(bromomethyl)cyclobutane-1-carboxylate can be transformed into compounds that serve as intermediates in the synthesis of pesticides. Its reactivity allows for the introduction of various functional groups necessary for the desired pesticidal activity .

Analytical Chemistry: Derivatization Agent

As a derivatization agent in analytical chemistry, this compound can modify other compounds to enhance their detectability or separation during analysis. This is particularly useful in techniques like chromatography where detection sensitivity is paramount .

Environmental Science: Tracers in Atmospheric Studies

The unique structure of Methyl 3-(bromomethyl)cyclobutane-1-carboxylate allows it to be used as a tracer in atmospheric studies. Researchers can track its fate and transport in the environment, helping to understand the behavior of similar organic compounds .

Biochemistry: Probing Molecular Interactions

In biochemistry, this compound can be used to probe molecular interactions. By attaching it to biomolecules, scientists can study the interaction sites and binding affinities within complex biological systems, contributing to our understanding of biochemical pathways .

Safety and Hazards

Direcciones Futuras

The compound may be used in the synthesis of racemic 3-cyclobutylalanine and 17-(cyclobutylmethyl)morphinan-3-ol .

Relevant Papers The paper titled “Synthesis and Dehydrobromination of 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carbonitriles and Methyl 3-Bromomethyl- and 3-Bromo-3-methoxymethylcyclobutane-1-carboxylates” provides a detailed analysis of the synthesis process of this compound .

Propiedades

IUPAC Name |

methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGANZNOSVEEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544394 | |

| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

CAS RN |

89892-95-5 | |

| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)